(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid
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Overview
Description
(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid is a chiral amino acid derivative. This compound is significant in various biochemical and pharmaceutical applications due to its unique stereochemistry and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing (2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid is through the Strecker synthesis. This method involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to yield the amino acid . The reaction conditions typically involve acidic or basic environments to facilitate the hydrolysis step.
Industrial Production Methods
Industrial production of this compound often employs enzymatic synthesis due to its high enantioselectivity and efficiency. Enzymes such as aminoacylases are used to catalyze the hydrolysis of N-acyl amino acids to produce the desired amino acid with high purity .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions to form amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include keto acids, alcohols, and various amide or ester derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound is involved in the study of enzyme mechanisms and protein synthesis.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and peptide-based drugs.
Mechanism of Action
The mechanism of action of (2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for aminoacyl-tRNA synthetases, facilitating the incorporation of amino acids into peptides and proteins. It also interacts with various metabolic pathways, influencing cellular functions and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
L-Leucine: A branched-chain amino acid with similar structural features.
L-Isoleucine: Another branched-chain amino acid with comparable properties.
L-Valine: Shares structural similarities and is involved in similar metabolic pathways.
Uniqueness
(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid is unique due to its specific stereochemistry, which imparts distinct biochemical properties and reactivity. Its ability to form stable complexes with enzymes and its role in peptide synthesis make it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-6(2)5-8(11(17)18)13-10(16)7(12)3-4-9(14)15/h6-8H,3-5,12H2,1-2H3,(H,13,16)(H,14,15)(H,17,18)/t7-,8+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAFDPFAUTYYRW-JGVFFNPUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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